4-Chloro-3-methylpyridine hydrochloride
Overview
Description
4-Chloro-3-methylpyridine hydrochloride is a chemical compound with the molecular formula C6H7Cl2N. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the fourth position and a methyl group at the third position on the pyridine ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylpyridine hydrochloride typically involves the chlorination of 3-methylpyridine. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions include maintaining a controlled temperature and ensuring the complete chlorination of the methylpyridine substrate.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the desired product. The hydrochloride salt is then formed by treating the chlorinated product with hydrochloric acid.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of reduced pyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3-methyl-4-aminopyridine or 3-methyl-4-thiopyridine can be formed.
Oxidation Products: Oxidized derivatives such as 4-chloro-3-methylpyridine N-oxide.
Reduction Products: Reduced pyridine derivatives with altered functional groups.
Scientific Research Applications
4-Chloro-3-methylpyridine hydrochloride is widely used in scientific research due to its versatility in chemical reactions. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylpyridine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of the chlorine and methyl groups on the pyridine ring enhances its binding affinity and specificity towards these targets. The compound can also participate in various chemical pathways, leading to the formation of different products depending on the reaction conditions.
Comparison with Similar Compounds
- 4-Chloro-2,5-dimethylpyridine
- 4-Chloro-3-methoxypyridine
- 4-Chloro-3-methylpicolinate
Comparison: 4-Chloro-3-methylpyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring The presence of both a chlorine atom and a methyl group at distinct positions provides it with unique reactivity and binding properties compared to other similar compounds For instance, 4-Chloro-2,5-dimethylpyridine has an additional methyl group, which can influence its chemical behavior and applications
Properties
IUPAC Name |
4-chloro-3-methylpyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN.ClH/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIUSHWGBZMBHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584475 | |
Record name | 4-Chloro-3-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19524-08-4 | |
Record name | 4-Chloro-3-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-methylpyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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